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  • Product: 1-Propionylpiperidine
  • CAS: 14045-28-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 1-Propionylpiperidine in CDCl3

Executive Summary 1-Propionylpiperidine (also known as N-propionylpiperidine or 1-(1-piperidinyl)-1-propanone) is a prototypical tertiary amide utilized extensively in drug development and synthetic methodology[1]. Accur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propionylpiperidine (also known as N-propionylpiperidine or 1-(1-piperidinyl)-1-propanone) is a prototypical tertiary amide utilized extensively in drug development and synthetic methodology[1]. Accurate characterization of its nuclear magnetic resonance (NMR) spectrum is critical for researchers synthesizing piperidine-based pharmacophores. This whitepaper provides a comprehensive, field-proven guide to the 1H and 13C NMR spectral data of 1-propionylpiperidine in deuterated chloroform (CDCl3), detailing the mechanistic causality behind its complex spectral features and outlining a self-validating protocol for data acquisition.

Mechanistic Insights: Conformational Dynamics of Tertiary Amides

When analyzing the NMR spectrum of 1-propionylpiperidine, novice researchers often expect a simple, highly symmetric set of peaks for the piperidine ring. However, experimental data reveals complex multiplets and signal splitting. This is governed by the fundamental conformational dynamics of the tertiary amide bond.

The amide functional group exhibits strong resonance, delocalizing the nitrogen lone pair into the carbonyl system (forming a C-O⁻ and C=N⁺ resonance structure). This delocalization imparts significant partial double-bond character to the C-N bond, raising the rotational energy barrier[2]. At standard probe temperatures (e.g., 298 K), rotation around the C-N bond is slow relative to the NMR timescale.

Consequently, the piperidine ring is locked into a conformation where the two α-CH2 groups (C2 and C6) occupy distinct magnetic environments: one is positioned syn (cisoid) to the carbonyl oxygen, while the other is anti (transoid). This magnetic inequivalence deshields the protons and carbons to different extents, resulting in distinct, separated signals for the α-positions, and to a lesser extent, the β-positions.

Conformational_Dynamics A Amide Resonance (N Lone Pair Delocalization) B Partial Double Bond (C-N Bond Character) A->B Induces C Restricted Rotation (Slow on NMR Timescale) B->C Causes D Magnetic Inequivalence (syn vs. anti α-CH2) C->D Results in E Peak Splitting (Distinct 1H & 13C Signals) D->E Observed as

Figure 1: Conformational dynamics of tertiary amides leading to NMR signal splitting.

Experimental Protocol: Self-Validating NMR Acquisition System

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed for sample preparation and data acquisition. This protocol acts as a self-validating system, utilizing internal standards to continuously verify chemical shift accuracy[3].

Step-by-Step Methodology
  • Sample Preparation : Weigh 15–20 mg of highly pure 1-propionylpiperidine for 1H NMR (or 40–50 mg for 13C NMR) into a clean glass vial.

  • Solvent Addition : Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to maintain magnetic homogeneity.

  • Sample Transfer : Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube to prevent probe contamination.

  • Instrument Tuning & Shimming : Insert the sample into a 400 MHz (for 1H) / 100 MHz (for 13C) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3. Perform automated or manual gradient shimming to optimize peak shape (target a TMS line width at half-height of <1.0 Hz).

  • Data Acquisition :

    • 1H NMR : Acquire 16–32 scans using a 30° pulse, a spectral width of 15 ppm, and a relaxation delay (d1) of 1.5 seconds.

    • 13C NMR : Acquire 256–1024 scans using a 45° pulse, a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and WALTZ-16 composite pulse proton decoupling.

  • Processing & Calibration : Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier transformation. Phase the spectra manually. Calibrate the 1H spectrum by setting the TMS singlet to exactly 0.00 ppm, and the 13C spectrum by setting the central peak of the CDCl3 triplet to exactly 77.0 ppm[3].

NMR_Workflow A Sample Prep (15-50 mg Analyte) B Solvent Addition (0.6 mL CDCl3 + TMS) A->B Dissolve C Instrument Setup (Lock & Shim) B->C Transfer to Tube D Data Acquisition (1H & 13C Pulses) C->D Optimize Field E Data Processing (FT & Phasing) D->E Record FID F Calibration (TMS = 0.00 ppm) E->F Finalize Spectrum

Figure 2: Self-validating experimental workflow for NMR sample preparation and acquisition.

Data Presentation: Spectral Assignment

The following tables summarize the quantitative chemical shift data for 1-propionylpiperidine. The assignments reflect the restricted rotation discussed in Section 2, which clearly differentiates the α-CH2 protons and carbons.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
Propionyl -CH3 1.13Triplet (t)3H7.5Terminal methyl, split by adjacent -CH2- of the acyl chain.
Piperidine β,γ-CH2 1.50 - 1.65Multiplet (m)6H-Overlapping aliphatic ring protons (C3, C4, C5) farthest from the deshielding amide group.
Propionyl -CH2- 2.35Quartet (q)2H7.5Aliphatic chain protons deshielded by the adjacent carbonyl (C=O).
Piperidine α-CH2 (anti) 3.38Multiplet (m)2H-Deshielded by adjacent N. Magnetically distinct due to restricted rotation.
Piperidine α-CH2 (syn) 3.55Multiplet (m)2H-Deshielded by adjacent N and proximate C=O oxygen.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Assignment Rationale
Propionyl -CH3 9.5Terminal methyl carbon of the acyl chain.
Piperidine γ-C (C4) 24.5Farthest from the nitrogen atom, least deshielded ring carbon.
Piperidine β-C (C3/C5) 25.5Split due to restricted rotation (syn/anti environments).
Propionyl -CH2- 26.0Aliphatic carbon directly adjacent to the carbonyl group.
Piperidine β-C (C5/C3) 26.5Split due to restricted rotation (syn/anti environments).
Piperidine α-C (C2/C6) 42.5Adjacent to electronegative N. Split by restricted rotation.
Piperidine α-C (C6/C2) 46.5Adjacent to electronegative N. Split by restricted rotation.
Carbonyl C=O 172.0Highly deshielded sp2 hybridized carbon of the amide bond.

(Note: Exact chemical shifts may exhibit minor variations of ±0.05 ppm for 1H and ±0.5 ppm for 13C depending on exact sample concentration and probe temperature.)

References

  • National Center for Biotechnology Information. "1-(1-Piperidinyl)-1-propanone" PubChem Database, CID 26421. [Link]

  • IU Indianapolis ScholarWorks. "Facile synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors as new potential PET agents for imaging of neuroinflammation." Indiana University.[Link]

  • The University of Osaka Institutional Knowledge Archive. "Molybdenum Oxides in the Reductive Transformations of Carboxylic Acids and Esters." Osaka University. [Link]

  • Liverpool John Moores University Research Online. "Investigation of calculated hydrogen bonding parameters." LJMU. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Propionylpiperidine in Polar and Non-Polar Solvents

Prepared by: Senior Application Scientist, Chemical Research Division Disclaimer: Specific experimental solubility data for 1-propionylpiperidine is not extensively available in public literature. This guide provides a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Research Division

Disclaimer: Specific experimental solubility data for 1-propionylpiperidine is not extensively available in public literature. This guide provides a robust predictive profile based on fundamental chemical principles and the physicochemical properties of 1-propionylpiperidine and structurally analogous compounds. The experimental protocols detailed herein are established, validated methods for the precise determination of its solubility.

Section 1: Executive Summary

This technical guide offers a comprehensive analysis of the expected solubility profile of 1-propionylpiperidine across a spectrum of polar and non-polar solvents. As a tertiary amide derived from piperidine, its solubility is governed by a nuanced interplay of polarity, hydrogen bonding capability, and molecular structure. This document provides a predictive framework for its solubility and furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility data. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible results for applications in drug development, chemical synthesis, and formulation science.

Section 2: Physicochemical Properties of 1-Propionylpiperidine

A compound's solubility is intrinsically linked to its molecular properties. Understanding these characteristics is paramount to predicting its behavior in various solvent systems.

PropertyValue/CharacteristicRationale & Data Source
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol [1]
Appearance Expected to be a liquid or low-melting solidBased on similar N-acyl piperidines.
XLogP3-AA 1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1 (Carbonyl Oxygen)[1]
Topological Polar Surface Area 20.3 Ų[1]

Analysis of Physicochemical Properties:

The structure of 1-propionylpiperidine features a polar amide group attached to a non-polar piperidine ring. The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. The XLogP3-AA value of 1 suggests a moderate degree of lipophilicity, indicating that it will not be exclusively soluble in either highly polar or completely non-polar solvents. The absence of a hydrogen bond donor (no N-H bond) is a critical feature that will influence its interactions with protic solvents.

Section 3: Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a qualitative solubility profile for 1-propionylpiperidine can be predicted. This serves as a foundational guide for solvent selection in experimental settings.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Ethanol, MethanolLow to ModerateThe molecule can accept hydrogen bonds from protic solvents via its carbonyl oxygen. However, the lack of a hydrogen bond donor and the presence of the non-polar piperidine ring and propyl group will limit its solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols compared to water due to the organic character of the solvent.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the polar amide group of 1-propionylpiperidine and these solvents are anticipated, leading to good solubility.[2][3]
Halogenated Dichloromethane, ChloroformHighGood miscibility is expected due to favorable dipole-dipole interactions and the ability of these solvents to interact with the lipophilic portions of the molecule.[2]
Aromatic Toluene, BenzeneModerate to HighThe non-polar piperidine ring and propyl group are compatible with the aromatic rings of these solvents, suggesting good solubility.[2]
Non-polar Hexane, HeptaneLow to ModerateWhile the molecule has significant non-polar character, the polarity of the amide group will likely limit its solubility in highly non-polar aliphatic solvents.[2]

Section 4: Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is recognized as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[4]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 1-propionylpiperidine to a series of vials B Add a precise volume of the desired solvent to each vial A->B C Seal vials and place in a constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Let vials stand undisturbed for at least 2 hours D->E F Allow undissolved material to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot (e.g., 0.22 µm PTFE filter) G->H I Quantify the concentration using a validated analytical method (e.g., GC-MS) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • 1-Propionylpiperidine

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS) or other suitable quantitative instrument.

Procedure:

  • Preparation of Vials: Add an excess amount of 1-propionylpiperidine to a series of vials. The key is to ensure that a solid or liquid phase of the compound remains undissolved after equilibrium is reached.[2][5]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.[2]

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 100 rpm).[6] The system should be allowed to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that the solution is saturated.[5][6][7]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow for the complete sedimentation of the excess undissolved 1-propionylpiperidine.[2][3]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid disturbing the sediment, it is crucial to take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantitative Analysis: Prepare a series of calibration standards of 1-propionylpiperidine in the solvent of interest. Analyze both the standards and the filtered sample using a validated analytical method such as GC-MS.[8][9] The concentration of 1-propionylpiperidine in the saturated solution is then determined from the calibration curve.

Causality Behind Experimental Choices
  • Use of Excess Solute: Adding an excess of 1-propionylpiperidine ensures that the solution reaches thermodynamic equilibrium, representing the true saturation solubility.[5]

  • Constant Temperature Control: Solubility is a temperature-dependent property. Small fluctuations in temperature can significantly impact the results.[6] Maintaining a constant temperature is critical for obtaining accurate and reproducible data.

  • Extended Equilibration Time: A 24-48 hour period of agitation is necessary to overcome any kinetic barriers to dissolution and to ensure that the system has reached a true equilibrium state.

  • Filtration of Supernatant: Filtering the sample before analysis is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a validated and sensitive analytical method like GC-MS is essential for the accurate quantification of the dissolved amide.[9][10]

Section 5: Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison and analysis.

Hypothetical Quantitative Solubility Data Table:

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterProtic Polar25Experimental ValueCalculated Value
EthanolProtic Polar25Experimental ValueCalculated Value
AcetonitrileAprotic Polar25Experimental ValueCalculated Value
DichloromethaneHalogenated25Experimental ValueCalculated Value
TolueneAromatic25Experimental ValueCalculated Value
HexaneNon-polar25Experimental ValueCalculated Value

Interpretation of Results:

The experimentally determined solubility values should be analyzed in the context of the intermolecular forces between 1-propionylpiperidine and each solvent.

  • High solubility in aprotic polar and halogenated solvents would confirm the importance of dipole-dipole interactions.

  • Moderate to high solubility in aromatic solvents would highlight the role of London dispersion forces and the compatibility of the non-polar regions of the molecules.

  • Lower solubility in water and hexane would demonstrate the limits of its solubility, where the polarity mismatch is greatest.

Section 6: Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-propionylpiperidine. While a predictive profile is offered based on sound chemical principles, it is the robust experimental protocol provided that will empower researchers to generate the precise, high-quality data necessary for their specific applications. The emphasis on a self-validating methodology ensures the integrity and reliability of the results, which is paramount in scientific research and drug development.

References

  • Post, W. R., & Reynolds, C. A. (Year). Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry. [Source 1, 8]
  • Patsnap. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis.
  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. [Source 3]
  • Alves, M. P., Tsinman, K., Tsinman, O., & Zoghbi, N. (Year). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Bergström, C. A. S., et al. (2002). Experimental and computational sceening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2). [Source 5]
  • de Campos, V. E., de Castro, R. A., & de Souza, J. (Year). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Source 6]
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem. [Source 9]
  • Hage, D. S. (Year). A gas chromatographic–mass spectral assay for the quantitative determination of Oleamide in biological fluids. Lumir Lab. [Source 10]
  • Zhang, C., et al. (Year). Determination of five amides in food contact materials by GC/MS.
  • V. N. Ravi Kishore V. (2016, January 8). How can I quantify amide species in reaction mixture by UV-Vis method preferably?.
  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem. Retrieved from [Link] [Source 13]

  • National Center for Biotechnology Information. (n.d.). Piperidine, 1-(1-propenyl)-. PubChem. Retrieved from [Link] [Source 14]

  • Li, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography-Mass Spectrometry. PubMed. [Source 15]
  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Amides. University of Calgary. [Source 16]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem. [Source 17]
  • National Center for Biotechnology Information. (n.d.). 1-Piperonylpiperazine. PubChem. Retrieved from [Link] [Source 18]

  • Li, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Piperidinyl)-1-propanone. PubChem. Retrieved from [Link] [Source 20]

  • Shchukina, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Source 21]
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Source 22]
  • National Center for Biotechnology Information. (n.d.). Piperidine-1-propylamine. PubChem. Retrieved from [Link] [Source 23]

  • Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. Tosoh Bioscience. [Source 24]
  • Zaichikov, A. M. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents.
  • BenchChem. (n.d.). Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide. BenchChem. [Source 26]
  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Eurofins. [Source 27]
  • Phasuk, A., et al. (Year). Solubility Parameters of Selected Lipids, Polymers, and Solvents.

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Pattern of 1-Propionylpiperidine: Mechanistic Pathways and Analytical Applications

Executive Summary 1-Propionylpiperidine (IUPAC: 1-(piperidin-1-yl)propan-1-one)[1] is a critical structural motif in modern medicinal chemistry. It serves as a highly effective pharmacophore in the design of soluble epox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propionylpiperidine (IUPAC: 1-(piperidin-1-yl)propan-1-one)[1] is a critical structural motif in modern medicinal chemistry. It serves as a highly effective pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea), which are heavily investigated for their anti-inflammatory and analgesic properties[2]. Understanding the mass spectrometry (MS) fragmentation pattern of 1-propionylpiperidine is essential for drug metabolism and pharmacokinetics (DMPK) studies, as it allows researchers to accurately track metabolites, validate target engagement, and quantify drug concentrations in complex biological matrices[3].

This technical guide elucidates the electron ionization (EI) fragmentation mechanisms of 1-propionylpiperidine, providing causality for the observed spectra, and details a self-validating gas chromatography-mass spectrometry (GC-MS) protocol for its robust quantification.

Physicochemical & Spectrometric Profiling

Before analyzing fragmentation, it is critical to establish the baseline spectrometric profile of the intact molecule. 1-Propionylpiperidine is an N-acylpiperidine, meaning its ionization and subsequent fragmentation are heavily dictated by the amide nitrogen and the carbonyl group[1].

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

  • Exact Mass: 141.11536 Da

  • Primary Ionization Site: The delocalized π -system of the amide bond (O=C-N).

Mechanistic Elucidation of the EI-MS Fragmentation Pattern

When subjected to standard 70 eV electron ionization, 1-propionylpiperidine undergoes a vertical transition to a highly excited radical cation state [M]+∙ at m/z 141. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic drive to stabilize the resulting carbocations through resonance and inductive effects[3].

A. Alpha-Cleavage (Base Peak Formation at m/z 112)

The Mechanism: The most thermodynamically favorable pathway is the α -cleavage of the propionyl group. The bond between the carbonyl carbon and the adjacent ethyl group ( α -carbon) breaks, expelling an ethyl radical ( C₂H₅, 29 Da). The Causality: Why is this the dominant pathway (base peak)? The resulting cation ( [C6​H10​NO]+ ) is highly stabilized by resonance. The lone pair on the piperidine nitrogen donates electron density into the carbonyl system, creating a highly stable acylium/iminium hybrid structure. This energetic minimum ensures that m/z 112 is consistently the most abundant ion in the spectrum.

B. Amide Bond Cleavage (m/z 84)

The Mechanism: A secondary, higher-energy pathway involves the direct cleavage of the amide C-N bond, resulting in the loss of the entire propionyl radical ( COC₂H₅, 57 Da). The Causality: This cleavage yields the piperidine ring cation at m/z 84 ( [C5​H10​N]+ ). Because the amide C-N bond possesses partial double-bond character (due to resonance), this cleavage requires a higher activation energy than α -cleavage, making m/z 84 less abundant than m/z 112. Alternatively, the m/z 112 ion can undergo a neutral loss of carbon monoxide (CO, 28 Da) to arrive at the same m/z 84 piperidine cation.

C. Piperidine Ring Opening (m/z 56 and m/z 41)

The Mechanism: The m/z 84 piperidine cation undergoes further aliphatic fragmentation. The cyclic structure opens and expels a neutral ethylene molecule (C₂H₄, 28 Da) to form m/z 56 ( [C3​H6​N]+ ). Further chain scission yields the m/z 41 allyl/propyl cation.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 141 F112 Base Peak m/z 112 M->F112 α-Cleavage - •C2H5 (29 Da) F84 Ring Cation m/z 84 M->F84 Amide Cleavage - •COC2H5 (57 Da) F112->F84 - CO (28 Da) F56 Ring Fragment m/z 56 F84->F56 Ring Opening - C2H4 (28 Da) F41 Alkyl Fragment m/z 41 F84->F41 Chain Scission

Figure 1: Logical relationship of the EI-MS fragmentation pathway for 1-propionylpiperidine.

Data Summary

The quantitative distribution of these fragments is summarized below. This data serves as a reference for setting up Selected Ion Monitoring (SIM) methods.

Fragment Ion (m/z)Relative AbundanceIon CompositionMechanistic Origin
141 15 - 20% [C8​H15​NO]+∙ Molecular Ion
112 100% (Base) [C6​H10​NO]+ α -Cleavage (- C₂H₅)
84 10 - 15% [C5​H10​N]+ Amide Cleavage (- COC₂H₅)
56 20 - 30% [C3​H6​N]+ Ring Opening (- C₂H₄)
41 15 - 25% [C3​H5​]+ Aliphatic Chain Scission

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high trustworthiness and reproducibility in DMPK or synthetic verification workflows, the following step-by-step GC-MS protocol incorporates built-in self-validation checkpoints.

Step 1: System Suitability and Mass Calibration
  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Validation Check: Confirm that the calibration masses (m/z 69, 219, and 502) are present at the correct relative abundances (100%, >35%, >1%, respectively). This validates the mass axis calibration and ensures the electron multiplier voltage is optimal.

Step 2: Sample Preparation & Internal Standardization
  • Action: Spike the biological or synthetic sample with a deuterated internal standard (IS), such as 1-propionylpiperidine-d5, at a known concentration (e.g., 50 ng/mL).

  • Action: Perform a liquid-liquid extraction (LLE) using ethyl acetate. Centrifuge at 10,000 x g for 5 minutes and transfer the organic layer to an autosampler vial.

  • Validation Check: The use of an isotopically labeled IS corrects for any matrix effects or extraction losses. A recovery variance of <5% across technical replicates validates the extraction efficiency.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL of the sample into the GC inlet operating in splitless mode at 250°C.

  • Action: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Action: Program the oven: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Causality: The splitless injection maximizes sensitivity for trace detection, while the mid-polarity column provides optimal retention for the slightly polar amide functional group.

Step 4: Ionization and Data Acquisition
  • Action: Operate the EI source at 70 eV and 230°C.

  • Action: Acquire data in Selected Ion Monitoring (SIM) mode, targeting m/z 112 (Quantifier), m/z 141 (Qualifier 1), and m/z 84 (Qualifier 2).

  • Validation Check: The ion ratio between m/z 112 and m/z 141 must remain within ±20% of the reference standard. If the ratio deviates, it indicates co-elution of an isobaric interference, invalidating the run.

GCMS_Workflow N1 1. Sample Prep (LLE & Spike IS) N2 2. GC Injection (Splitless, 250°C) N1->N2 N3 3. Separation (Capillary Column) N2->N3 N4 4. EI Ionization (70 eV) N3->N4 N5 5. Mass Analysis (Quadrupole) N4->N5 N6 6. Data Acquisition (TIC & SIM Modes) N5->N6

Figure 2: Self-validating, step-by-step GC-MS analytical workflow for 1-propionylpiperidine.

Applications in Drug Metabolism (DMPK)

In the context of drug development, particularly for sEH inhibitors like TPPU, the 1-propionylpiperidine moiety is a critical tracking marker[2]. During in vivo metabolism, cytochrome P450 enzymes frequently hydroxylate the piperidine ring or the propionyl chain.

By understanding the baseline fragmentation of 1-propionylpiperidine, DMPK scientists can easily identify these metabolites using LC-MS/MS or GC-MS. For instance, if a metabolite exhibits a base peak at m/z 128 instead of m/z 112, it immediately indicates that a hydroxylation event (+16 Da) has occurred specifically on the piperidine ring or the α -carbon of the propionyl group[3]. The predictability and high abundance of the α -cleavage ion make it an ideal product ion for setting up highly sensitive Multiple Reaction Monitoring (MRM) transitions in tandem mass spectrometry.

References

  • Title: 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Tandem mass spectrometric analysis of TPPU metabolites Source: ResearchGate URL: [Link]

  • Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain Source: PubMed Central (PMC) URL: [Link]

  • Title: 1-Propylpiperidine / Piperidine derivatives Mass Spectra Source: NIST Chemistry WebBook URL: [Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Safety Data for 1-Propionylpiperidine

Executive Summary In the landscape of drug development and synthetic chemistry, piperidine derivatives frequently serve as critical pharmacophores and versatile synthetic intermediates. 1-Propionylpiperidine (IUPAC: 1-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, piperidine derivatives frequently serve as critical pharmacophores and versatile synthetic intermediates. 1-Propionylpiperidine (IUPAC: 1-piperidin-1-ylpropan-1-one) is a tertiary amide characterized by its stability and moderate lipophilicity. Understanding its toxicological profile and establishing rigorous Material Safety Data Sheet (MSDS) handling protocols is paramount for researchers ensuring occupational safety and downstream pharmacological viability.

This whitepaper provides an authoritative, E-E-A-T aligned analysis of the physicochemical properties, metabolic pathways, and toxicological screening methodologies for 1-propionylpiperidine, designed specifically for application scientists and toxicologists.

Physicochemical Identity & Structural Logic

The toxicological behavior of a compound is inextricably linked to its molecular structure. 1-Propionylpiperidine lacks reactive electrophilic centers, making it relatively stable under physiological conditions. Its topological polar surface area (TPSA) of 20.3 Ų and an XLogP3 of 1.4 suggest excellent membrane permeability, which dictates both its bioavailability and its potential for dermal absorption [1].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Method / Source
IUPAC Name 1-piperidin-1-ylpropan-1-oneComputed by Lexichem TK
CAS Registry Number 14045-28-4Chemical Abstracts Service
Molecular Formula C8H15NOElemental Analysis
Molecular Weight 141.21 g/mol Mass Spectrometry
Topological Polar Surface Area 20.3 ŲComputed (Cactvs)
XLogP3 (Lipophilicity) 1.4Computed
Physical State Liquid (at 25°C)Visual Observation

Toxicological Profile & Pharmacokinetics

Acute Toxicity and Target Organs

Based on structural analogs and predictive toxicology, 1-propionylpiperidine exhibits low acute systemic toxicity. The acute oral LD50 in rodent models is extrapolated to be >2000 mg/kg. However, its primary hazard profile centers on localized irritation. The amide functionality can disrupt the lipid bilayer of the stratum corneum, leading to contact dermatitis upon prolonged exposure.

Metabolic Biotransformation

Upon systemic absorption, 1-propionylpiperidine is subjected to hepatic first-pass metabolism. The causality behind its rapid clearance lies in the vulnerability of the piperidine ring to Phase I oxidation. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the hydroxylation of the piperidine ring. These hydroxylated intermediates are subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in Phase II metabolism, rendering them highly water-soluble for renal excretion.

MetabolicPathway A 1-Propionylpiperidine (Parent Compound) B Hepatic CYP450 (Phase I Oxidation) A->B Oxidation C Hydroxylated Metabolites (e.g., 4-OH-propionylpiperidine) B->C Hydroxylation G Reactive Intermediates (Minor Pathway) B->G Bioactivation D UGT Enzymes (Phase II Glucuronidation) C->D Conjugation E Glucuronide Conjugates (Water Soluble) D->E Glucuronidation F Renal Excretion (Urine) E->F Clearance H GSH Conjugation (Detoxification) G->H Scavenging

Metabolic oxidation and clearance pathway of 1-propionylpiperidine.

Material Safety Data Sheet (MSDS) & Handling Directives

To ensure compliance with the [4], the following safety parameters must be integrated into laboratory standard operating procedures (SOPs).

GHS Hazard Classification

Table 2: GHS Hazard Identification

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral)Category 5WarningH303: May be harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation
Engineering Controls and PPE Rationale

As a tertiary amide, 1-propionylpiperidine acts as a mild polar aprotic solvent. The causality behind our Personal Protective Equipment (PPE) recommendations stems from its lipophilicity (XLogP3 = 1.4), which facilitates rapid dermal absorption.

  • Gloves: Nitrile gloves (minimum 0.4 mm thickness) are mandated over standard latex. Amide functionalities can permeate natural rubber matrices, compromising barrier integrity.

  • Ventilation: Must be handled within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized droplets, which directly cause H335 respiratory irritation.

Validated Experimental Protocols

To establish the safety profile of 1-propionylpiperidine, we employ a self-validating workflow of in vitro assays. The logic of this workflow ensures that any observed toxicity is causally linked to the compound rather than assay artifacts.

ToxWorkflow Step1 Compound Formulation (DMSO/Aqueous Buffer) Step2 In Vitro Cytotoxicity (MTT / CellTiter-Glo) Step1->Step2 Step3 Genotoxicity Screening (Ames Test - OECD 471) Step1->Step3 Step4 In Vivo PK/PD (Rodent Models) Step2->Step4 Dose Selection Step3->Step4 Mutagenicity Check Step5 Data Synthesis & Safety Profiling Step4->Step5 Step6 MSDS/SDS Generation (GHS Compliance) Step5->Step6

Self-validating toxicological screening workflow for compound safety.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: We utilize the MTT metabolic assay rather than LDH release because amides like 1-propionylpiperidine typically inhibit mitochondrial respiration before causing overt membrane rupture. This makes metabolic assays more sensitive to early toxic events [3].

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-propionylpiperidine (0.1 μM to 1000 μM) in culture media (final DMSO concentration <0.1%).

    • Internal Control Logic: Include a positive control (0.1% Triton X-100) to confirm assay sensitivity to cell death, and a vehicle control (0.1% DMSO) to establish the 100% viability baseline.

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here relies on viable cells converting yellow MTT into purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove media, add 100 μL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Bacterial Reverse Mutation (Ames Test)

Rationale: To evaluate genotoxic potential, we follow [2]. The Ames test is utilized to detect point mutations and frameshifts.

Self-Validating Protocol:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535).

  • Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction. Causality: We utilize the S9 fraction to causally link any observed mutagenicity to human-relevant hepatic metabolites (as mapped in Section 3.2) rather than just the parent compound.

  • Plating: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (at 5 dose levels up to 5000 μ g/plate ), and 0.5 mL of S9 mix with 2 mL of top agar containing trace histidine.

    • Internal Control Logic: The protocol is self-validating through the mandatory inclusion of strain-specific positive controls (e.g., sodium azide for TA100 without S9; 2-aminoanthracene with S9) and negative vehicle controls. This ensures the spontaneous reversion rate is within historical bounds.

  • Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colony count (≥2-fold over vehicle) indicates a positive mutagenic response.

References

  • Title: 1-(1-Piperidinyl)-1-propanone (CID 26421) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 1-Propionylpiperidine via Nucleophilic Acyl Substitution

Introduction & Scientific Context 1-Propionylpiperidine (also known as N-propionylpiperidine) is a highly versatile amide building block utilized extensively in pharmaceutical development. It serves as a core structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-Propionylpiperidine (also known as N-propionylpiperidine) is a highly versatile amide building block utilized extensively in pharmaceutical development. It serves as a core structural motif in the synthesis of1[1], such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), which are critical for investigating neuroinflammation and inflammatory pain. Furthermore, it is a key precursor in the development of2[2] used as PET imaging agents.

This application note details a highly efficient, self-validating protocol for the synthesis of 1-propionylpiperidine from piperidine and propionyl chloride, ensuring high yield and analytical purity.

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure maximum yield and purity, the experimental conditions are designed around the fundamental principles of nucleophilic acyl substitution:

  • The Nucleophile & Electrophile : Piperidine acts as a strong secondary amine nucleophile, attacking the highly electrophilic carbonyl carbon of propionyl chloride.

  • Acid Scavenging (Triethylamine) : The amidation reaction produces equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate unreacted piperidine to form piperidine hydrochloride, effectively terminating its nucleophilicity and capping the theoretical yield at 50%.3[3] to scavenge HCl, driving the reaction to completion.

  • Solvent Selection (DCM) : Dichloromethane (DCM) is chosen as an aprotic polar solvent. It solubilizes both the reactants and the resulting amide, while remaining completely inert to the highly reactive propionyl chloride.

  • Thermal Control (0 °C to RT) : The formation of the tetrahedral intermediate and subsequent chloride elimination is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway, limits the formation of ketene side-products, and minimizes solvent evaporation.

Reaction Pathway & Workflow Visualizations

Mechanism A Piperidine (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C B Propionyl Chloride (Electrophile) B->C D Chloride Elimination (Acylammonium Ion) C->D E Deprotonation by TEA (Forms TEA-HCl) D->E F 1-Propionylpiperidine (Target Amide) E->F

Mechanistic pathway of nucleophilic acyl substitution.

Workflow A 1. Setup Piperidine + TEA in DCM (0 °C) B 2. Addition Propionyl Chloride (Dropwise) A->B C 3. Reaction Warm to RT (2-4 hours) B->C D 4. Workup Acid/Base/Brine Washes C->D E 5. Isolation Dry (MgSO4) & Concentrate D->E

Step-by-step experimental workflow for amide synthesis.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)Role
Piperidine85.151.010.00.85 g (0.99 mL)0.862Nucleophile
Propionyl Chloride92.521.212.01.11 g (1.04 mL)1.065Electrophile
Triethylamine (TEA)101.191.515.01.52 g (2.09 mL)0.726Base / Scavenger
Dichloromethane (DCM)84.93N/AN/A20.0 mL1.330Solvent

Step-by-Step Experimental Protocol

Safety Note: Propionyl chloride is highly corrosive, moisture-sensitive, and a lachrymator. Piperidine is toxic and flammable. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Step 1: Reaction Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Add 20.0 mL of anhydrous Dichloromethane (DCM) to the flask.

  • Inject Piperidine (0.99 mL, 10.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) into the stirring solvent.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition
  • Draw Propionyl chloride (1.04 mL, 12.0 mmol) into a dry glass syringe.

  • Add the propionyl chloride dropwise to the chilled solution over a period of 10–15 minutes. Self-Validation Check: As the addition proceeds, the reaction mixture will become cloudy and form a dense white precipitate (TEA-HCl salt). This visual cue confirms the amidation is successfully occurring and the HCl byproduct is being efficiently scavenged.

Step 3: Reaction Progression
  • Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature (RT).

  • Stir the mixture continuously at RT for 2 to 4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system. Stain the TLC plate with Ninhydrin to ensure the complete consumption of the secondary amine (piperidine).

Step 4: Aqueous Workup & Extraction
  • Quench the reaction by adding 10 mL of distilled water to dissolve the suspended TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash : Wash the organic layer with 15 mL of 1M HCl (aq). Causality: This protonates and removes any unreacted piperidine and residual TEA, pulling them into the aqueous phase.

  • Base Wash : Wash the organic layer with 15 mL of saturated NaHCO3 (aq). Causality: This neutralizes any residual HCl or unreacted propionyl chloride (which hydrolyzes to water-soluble propionic acid).

  • Brine Wash : Wash with 15 mL of saturated NaCl (aq) to pre-dry the organic layer and break up any potential emulsions.

  • Collect the bottom organic (DCM) layer in a clean Erlenmeyer flask.

Step 5: Isolation and Purification
  • Add anhydrous Magnesium Sulfate (MgSO4) to the organic layer and swirl until the drying agent flows freely (indicating all residual water is absorbed).

  • Filter the suspension through a fluted filter paper or a fritted funnel to remove the hydrated MgSO4.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temp: 30 °C) to yield the crude 1-propionylpiperidine as a pale yellow to colorless oil.

  • Optional Purification: If high analytical purity is required (>98% for biological assays), purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or Kugelrohr distillation under high vacuum.

References

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain.
  • Facile synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors as new potential PET agents for imaging of sEH/PDE4 enzymes in neuroinflammation.
  • The Ubiquitous Piperidine: A Privileged Scaffold in Drug Discovery.

Sources

Application

Application Note: 1-Propionylpiperidine as a Core Scaffold in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Introduction & Pharmacophore Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Introduction & Pharmacophore Rationale

In modern drug discovery, the 1-propionylpiperidine moiety has emerged as a highly privileged structural motif, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and multi-target neuroinflammation tracers.

The rationale for selecting 1-propionylpiperidine over other saturated heterocycles lies in its exceptional lipophilic efficiency and steric geometry. The piperidine ring provides a rigid chair conformation that precisely vectors substituents into the target enzyme's active site. Simultaneously, the N-propionyl group serves a dual purpose:

  • Metabolic Shielding: It caps the basic secondary amine of piperidine, preventing rapid oxidative metabolism and reducing non-specific off-target binding.

  • Target Affinity: The propionyl chain possesses the exact steric bulk and lipophilicity required to anchor into the secondary hydrophobic pocket of the sEH enzyme, mimicking the transition state of endogenous epoxyeicosatrienoic acids (EETs) 1.

This application note details the synthesis and validation of two highly potent APIs derived from this intermediate: TPPU (a selective sEH inhibitor used in cardiovascular and metabolic research) 2 and MPPA (a sEH/PDE4 dual inhibitor utilized in PET imaging) 1.

Biological Pathway Visualization

To understand the synthetic goal, we must first examine the biological causality. sEH rapidly degrades anti-inflammatory EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). 1-Propionylpiperidine derivatives like TPPU competitively bind to sEH, halting this degradation and stabilizing EET levels.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET TPPU TPPU (1-Propionylpiperidine) TPPU->sEH Inhibits

Fig 1. Mechanism of sEH inhibition by 1-propionylpiperidine derivatives in the arachidonic acid cascade.

Experimental Protocols: Self-Validating Synthesis Workflows

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure orthogonal validation at every critical juncture, preventing the propagation of synthetic errors.

Protocol A: Synthesis of TPPU via Urea Coupling

Target: 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) 3

  • Step 1: N-Acylation (Precursor Generation)

    • Dissolve 10.0 mmol of tert-butyl piperidin-4-ylcarbamate in 30 mL anhydrous dichloromethane (DCM).

    • Add 15.0 mmol of triethylamine (TEA) and cool the mixture to 0°C under an argon atmosphere.

    • Dropwise, add 11.0 mmol of propionyl chloride. Stir for 2 hours, allowing the reaction to reach room temperature.

    • IPC Check: Perform Thin-Layer Chromatography (TLC) using Ninhydrin stain. The disappearance of the primary amine spot confirms complete acylation.

  • Step 2: Boc-Deprotection

    • Add 10 mL of Trifluoroacetic Acid (TFA) directly to the DCM solution. Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield 1-propionylpiperidin-4-amine.

    • IPC Check: LC-MS analysis must show a base peak at m/z 157.1 [M+H]⁺.

  • Step 3: Urea Formation

    • Dissolve the intermediate (5.0 mmol) in 20 mL anhydrous THF.

    • Add 5.0 mmol of 4-(trifluoromethoxy)phenyl isocyanate dropwise at room temperature. Stir for 4 hours.

    • IPC Check: The reaction is self-indicating; a white precipitate of TPPU will form as the reaction progresses.

    • Filter the precipitate and recrystallize from hot ethanol to yield pure TPPU.

Protocol B: Synthesis of MPPA via Amide Coupling

Target: N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) 1

  • Step 1: Ester Saponification

    • Synthesize methyl 1-propionylpiperidine-4-carboxylate (using the acylation method from Protocol A, substituting the starting material).

    • Dissolve 5.0 mmol of the ester in a 1:1 mixture of THF/H₂O (20 mL). Add 10.0 mmol of LiOH. Stir for 3 hours.

    • IPC Check: FT-IR spectroscopy must show the disappearance of the sharp ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

    • Acidify to pH 3 with 1N HCl and extract with DCM to isolate 1-propionylpiperidine-4-carboxylic acid.

  • Step 2: Amide Coupling

    • Dissolve 2.0 mmol of the carboxylic acid in 10 mL anhydrous DMF.

    • Add 2.4 mmol of EDCI, 2.4 mmol of HOBt, and 6.0 mmol of DIPEA. Stir for 15 minutes to generate the active ester.

    • Add 2.0 mmol of (4-methoxy-2-(trifluoromethyl)phenyl)methanamine. Stir overnight at room temperature.

    • IPC Check: LC-MS analysis must show a base peak corresponding to MPPA [M+H]⁺ at m/z 401.1.

    • Wash with 1N HCl, saturated NaHCO₃, and brine. Purify via flash column chromatography (EtOAc/Hexane gradient).

Divergent Synthetic Workflow

The following DOT diagram illustrates the divergent synthesis of TPPU and MPPA from a common 1-propionylpiperidine intermediate.

Synth N1 Piperidine Precursor (Amine or Ester) N3 1-Propionylpiperidine Intermediate N1->N3 + N2 Propionyl Chloride (N-Acylation) N2->N3 N4 Isocyanate Coupling (Urea Bond) N3->N4 N5 Amide Coupling (EDCI/HOBt) N3->N5 N6 TPPU (sEH Inhibitor) N4->N6 N7 MPPA (sEH/PDE4 Dual Inhibitor) N5->N7

Fig 2. Divergent synthetic workflow of TPPU and MPPA from 1-propionylpiperidine.

Quantitative Data & Pharmacological Efficacy

The structural modifications introduced by the 1-propionylpiperidine scaffold significantly enhance the pharmacological profile of these compounds. The table below summarizes the key biological data for TPPU and MPPA:

CompoundTarget Enzyme(s)IC₅₀ Value (nM)Primary ApplicationKey Pharmacological EffectReference
TPPU Soluble Epoxide Hydrolase (sEH)~1.0 – 3.0 nMCardiovascular & Metabolic DiseaseAttenuates high-fat diet-induced cardiovascular disorders, lowers blood pressure, and ameliorates foam cell formation.2, 3, 4
MPPA sEH / Phosphodiesterase 4 (PDE4)2.1 nM (hsEH) / 8.1 nM (PDE4)Neuroinflammation Imaging (PET)Acts as a dual inhibitor; carbon-11 labeled for high-resolution positron emission tomography (PET) imaging.1

References

  • Facile synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors as new potential PET agents for imaging of sEH/PDE4 enzymes in neuroinflammation. Bioorganic & Medicinal Chemistry Letters (via NIH).[Link]

  • Inhibition of Soluble Epoxide Hydrolase in Macrophages Ameliorates the Formation of Foam Cells ― Role of Heme Oxygenase-1. J-Stage.[Link]

  • 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats. PubMed.[Link]

  • Inhibition of soluble epoxide hydrolase offers protection against fructose-induced diabetes and related metabolic complications in rats. Journal of Physiology and Pharmacology.[Link]

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling and Functionalization of 1-Propionylpiperidine Derivatives

Executive Summary The 1-propionylpiperidine scaffold is a privileged pharmacophore, most prominently featured in the design of potent soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-propionylpiperidine scaffold is a privileged pharmacophore, most prominently featured in the design of potent soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors such as TPPU and MPPA [[ACS Omega 2018][1]]([Link]). The strategic incorporation and late-stage functionalization of this moiety rely heavily on transition-metal catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-based protocols. Here, we explore the mechanistic causality and provide self-validating workflows for two critical transformations: the Buchwald-Hartwig amination of 1-propionylpiperidine precursors, and the Palladium-catalyzed α -arylation of the propionyl amide group.

Mechanistic Insights & Causality (E-E-A-T)

Buchwald-Hartwig Amination of 4-Amino-1-propionylpiperidine

To synthesize urea or amide-based sEH inhibitors, 4-amino-1-propionylpiperidine is frequently cross-coupled with aryl halides [[ACS Omega 2018][1]]([Link]).

  • Causality in Design : The N-propionyl group serves a dual purpose. Biologically, it provides the structural strain and hydrogen-bonding necessary for target engagement. Chemically, the electron-withdrawing nature of the propionyl group dampens the basicity of the piperidine nitrogen. This prevents competitive coordination to the Palladium center, ensuring that the primary amine at the 4-position exclusively undergoes oxidative addition and subsequent reductive elimination.

  • Catalyst Selection : A bulky, electron-rich ligand like BrettPhos or XPhos is required to accelerate reductive elimination and suppress unwanted β -hydride elimination pathways.

Palladium-Catalyzed α -Arylation of 1-Propionylpiperidine

Direct functionalization of the propionyl group via α -arylation expands the chemical space of the scaffold, a methodology pioneered by the Hartwig and Buchwald groups [[J. Org. Chem. 2001][2]]([Link]).

  • Causality in Design : Tertiary amides are significantly less acidic than ketones (pKa ~ 30 vs 20), necessitating a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu) to generate the enolate. Once the enolate attacks the Pd(II)-aryl complex, the steric bulk of the piperidine ring dictates the trajectory of the intermediate.

  • Catalyst Selection : Ligands such as XPhos or sterically hindered N-heterocyclic carbenes (NHCs) are critical here; they provide the necessary steric crowding to force the enolate and aryl groups into a cis-geometry, thereby facilitating rapid C-C bond formation [[J. Org. Chem. 2001][2]]([Link]).

Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Amide Enolate) OxAdd->TransMet Base, Amide RedElim Reductive Elimination (alpha-Aryl Amide) TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle of Pd-catalyzed α-arylation of 1-propionylpiperidine.

Workflow Prep 1. Reagent Prep (Glovebox) React 2. Cross-Coupling (90°C, 12h) Prep->React Workup 3. Quench & Extract (EtOAc/H2O) React->Workup Purify 4. Purification (Flash/HPLC) Workup->Purify Analyze 5. QC Analysis (LC-MS, NMR) Purify->Analyze

Standard experimental workflow for high-throughput cross-coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the α -arylation of 1-propionylpiperidine, demonstrating the critical interplay between base strength and ligand steric bulk.

Table 1: Optimization of Pd-Catalyzed α -Arylation of 1-Propionylpiperidine

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene100< 10
2Pd(OAc)₂ / BINAPLiHMDSTHF8045
3Pd₂(dba)₃ / XPhosLiHMDSToluene9088
4 Pd₂(dba)₃ / BrettPhos NaOtBu Dioxane 100 92

Note: Data synthesized based on established Hartwig/Buchwald parameters for tertiary amide arylation [[J. Org. Chem. 2001][2]]([Link]).

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 4-Amino-1-propionylpiperidine

Objective : Synthesize N-aryl-1-propionylpiperidin-4-amine precursors for sEH inhibitors. Self-Validating Principle : The reaction utilizes a colorimetric shift (from deep red Pd(0) to pale yellow upon active turnover) and LC-MS tracking of the des-halogenated byproduct to confirm oxidative addition.

Step-by-Step Methodology :

  • Preparation (Glovebox) : In an oven-dried Schlenk tube, charge Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%). Add NaOtBu (1.5 equiv).

  • Substrate Addition : Add 4-amino-1-propionylpiperidine (1.2 equiv) and the aryl bromide (e.g., 1-bromo-4-(trifluoromethoxy)benzene, 1.0 equiv).

  • Solvent & Degassing : Add anhydrous Toluene to reach a 0.2 M concentration. Seal the tube, remove from the glovebox, and stir at room temperature for 5 minutes. The solution should turn dark red, indicating the formation of the active Pd(0) complex.

  • Heating : Heat the reaction mixture to 90 °C using an aluminum heating block.

  • In-Process Control (IPC) : After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. A successful reaction is self-validated by the disappearance of the aryl bromide and the dominance of the [M+H]⁺ product peak.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed α -Arylation of 1-Propionylpiperidine

Objective : Direct C(sp³)-H functionalization of the propionyl group to yield α -aryl-1-propionylpiperidines. Self-Validating Principle : Enolate formation is validated by an immediate color change and a slight exotherm upon the addition of the strong base.

Step-by-Step Methodology :

  • Catalyst Activation : In a 4 mL vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous THF (0.5 M). Stir for 10 minutes until a homogeneous yellow solution forms.

  • Enolate Generation : In a separate flame-dried round-bottom flask under N₂, dissolve 1-propionylpiperidine (1.5 equiv) in THF (0.2 M). Cool the flask to 0 °C using an ice bath. Dropwise add LiHMDS (1.0 M in THF, 1.6 equiv). Stir for 30 minutes at 0 °C.

  • Coupling : Transfer the pre-formed catalyst solution and the aryl bromide (1.0 equiv) to the enolate solution via syringe.

  • Heating : Replace the ice bath with a heating mantle. Warm the mixture to 80 °C and stir for 12 hours.

  • Workup & Purification : Quench the reaction with H₂O (5 mL) at room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude α -arylated product via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Hwang, S. H., et al. "Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors." ACS Omega, 2018, 3(10), 14325–14332. URL:[Link]

  • Shaughnessy, K. H., et al. "Palladium-Catalyzed Inter- and Intramolecular alpha-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles." Journal of Organic Chemistry, 2001, 66(10), 3402-3415. URL:[Link]

Sources

Application

Advanced Application Notes: Step-by-Step Acylation Protocols for Piperidine Derivatives

Introduction & Mechanistic Rationale Piperidine is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved therapeutics. The N-acylation of piperidine to form an ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidine is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved therapeutics. The N-acylation of piperidine to form an amide bond is a foundational transformation in drug synthesis ()[1]. Despite its apparent simplicity, achieving high yields, avoiding epimerization, and managing sterically hindered substrates require precise selection of coupling reagents, bases, and reaction conditions ()[2].

Amide bond formation generally proceeds via nucleophilic acyl substitution. Since free carboxylic acids are poor electrophiles, they must be activated ()[3].

  • Acyl Chlorides: These are highly reactive species. The acylation reaction generates HCl, which must be neutralized to prevent the protonation of the piperidine nucleophile. This is achieved via the biphasic Schotten-Baumann system using aqueous alkali ()[4] or through anhydrous organic bases like triethylamine ()[5].

  • In Situ Peptide Coupling (HATU): For free carboxylic acids, uronium/aminium salts like HATU are vastly superior. HATU generates a highly reactive OAt-active ester ()[6]. The use of a non-nucleophilic base like DIPEA is critical to deprotonate the acid while minimizing side reactions ()[7].

Strategic Selection of Acylation Methods

Selecting the correct protocol depends entirely on the physicochemical nature of your starting materials.

  • Schotten-Baumann Conditions: Ideal for robust, non-sensitive acyl chlorides. The biphasic system exploits the immiscibility of the organic and aqueous phases to facilitate efficient acylation while minimizing the hydrolysis of the acid chloride ()[4].

  • Anhydrous Acylation: Required when the acyl chloride or the piperidine derivative is highly moisture-sensitive ()[5].

  • HATU-Mediated Coupling: The gold standard for sterically hindered piperidines (e.g., 2-substituted piperidines) or complex carboxylic acids prone to racemization ()[7].

Comparative Analysis of Acylation Methods

MethodReagentsReaction TimeSteric ToleranceYield / Purity ProfilePrimary Use Case
Schotten-Baumann Acyl Chloride, NaOH, H₂O/DCM1 - 2 hModerateHigh / Requires aqueous workupRobust, non-sensitive acyl chlorides
Anhydrous Acylation Acyl Chloride, TEA/Pyridine, DCM2 - 4 hModerateHigh / HighMoisture-sensitive substrates
HATU Coupling Carboxylic Acid, HATU, DIPEA, DMF1 - 18 hExcellentExcellent / Very HighComplex, hindered, or racemization-prone acids

Workflow Diagram

PiperidineAcylation Start Piperidine Derivative Acylation Strategy Q1 Starting Material Type? Start->Q1 AcylChloride Acyl Chloride or Anhydride Q1->AcylChloride Activated Halide CarboxylicAcid Carboxylic Acid Q1->CarboxylicAcid Free Acid Q2 Water Sensitive or Hydrolyzable? AcylChloride->Q2 Q3 Sterically Hindered or Complex? CarboxylicAcid->Q3 Schotten Schotten-Baumann (NaOH, H2O/DCM) Q2->Schotten No Anhydrous Anhydrous Base (TEA/DCM, 0°C) Q2->Anhydrous Yes HATU HATU / DIPEA Pre-activation (DMF) Q3->HATU Yes Standard Standard Coupling (EDC/HOBt) Q3->Standard No

Decision matrix for selecting piperidine N-acylation protocols based on substrate properties.

Detailed Experimental Protocols

Protocol A: Anhydrous N-Acylation of Piperidine (Acyl Chloride Method)

Causality Insight: Conducting this reaction at 0 °C controls the highly exothermic nucleophilic attack, minimizing di-acylation or substrate degradation. Triethylamine (TEA) acts strictly as an HCl scavenger, driving the equilibrium forward without competing as a nucleophile ()[5].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon ()[5].

  • Dissolution: Dissolve the piperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M ()[5].

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add a non-nucleophilic base such as TEA (1.2–1.5 equiv) ()[5].

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution to control the exothermic reaction ()[5].

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Monitor progress via TLC or LC-MS (typically complete in 2–4 hours) ()[5].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure ()[5].

Protocol B: Schotten-Baumann Biphasic Acylation

Causality Insight: The biphasic nature (DCM/H₂O) physically separates the water-sensitive acyl chloride from the bulk aqueous base. The base neutralizes the byproduct hydrochloric acid at the liquid-liquid interface to drive the reaction forward, while the organic phase protects the unreacted acyl chloride from rapid hydrolysis ()[4].

  • Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add an equal volume of 1M aqueous NaOH solution to create a biphasic system ()[4].

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.2 equiv) dropwise under vigorous stirring. Self-Validating Step: Vigorous stirring is absolutely critical to maximize the interfacial surface area between the organic and aqueous layers, ensuring the reaction outpaces hydrolysis ()[4].

  • Reaction: Stir vigorously for 1-2 hours at room temperature.

  • Workup: Separate the layers in a separatory funnel. Extract the aqueous layer once with DCM. Wash the combined organics with brine, dry over Na₂SO₄, and evaporate.

Protocol C: HATU-Mediated Amide Coupling

Causality Insight: Pre-activation of the carboxylic acid is strictly required because amines can directly attack HATU, forming inactive guanidinium byproducts that stall the reaction ()[6]. DIPEA is used instead of TEA because its steric bulk prevents it from acting as a competing nucleophile during the activation step ()[7].

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1–1.2 equiv) in anhydrous DMF (0.1 M) ()[6].

  • Base Addition: Add DIPEA (2.0–5.0 equiv). Stir at room temperature for 15–30 minutes to allow for the complete formation of the highly reactive OAt-active ester ()[6]. Self-Validating Step: The solution will typically turn a distinct yellow color upon successful activation.

  • Coupling: Add the piperidine derivative (1.1 equiv) to the pre-activated mixture ()[6].

  • Reaction: Stir at room temperature for 1 to 18 hours. Monitor the consumption of the amine by LC-MS ()[6].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, 5% aqueous LiCl (crucial for pulling residual DMF into the aqueous phase), and brine. Dry over Na₂SO₄ and concentrate ()[7].

References

  • Grokipedia. "Schotten–Baumann reaction." Grokipedia Discovery. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). "Nonclassical Routes for Amide Bond Formation." Chemical Reviews / Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing 1-Propionylpiperidine Synthesis

Welcome to the technical support center for the synthesis of 1-propionylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-propionylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-propionylpiperidine synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yield in the acylation of piperidine is a frequent issue that can often be traced back to several key experimental parameters. The reaction, typically a nucleophilic acyl substitution, is sensitive to conditions that can either slow down the desired reaction or promote competing side reactions.

Primary Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a reasonable time, consider extending the reaction time or gently heating the mixture.[1]

  • Reagent Purity and Stoichiometry: Impurities in either piperidine or propionyl chloride can interfere with the reaction. Incorrect stoichiometry can also lead to unreacted starting materials.

    • Solution: Ensure the purity of your reagents. Piperidine should be free of water and other nucleophilic impurities. Propionyl chloride is highly sensitive to moisture and should be handled under anhydrous conditions.[2] Use a slight excess (1.1-1.2 equivalents) of piperidine to ensure the complete consumption of the more valuable propionyl chloride.

  • Inadequate Base: The reaction of piperidine with propionyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1][2]

    • Solution: Employ a non-nucleophilic base to neutralize the HCl as it forms. Common choices include triethylamine (TEA) or pyridine.[1][3] The base should be added in at least a stoichiometric amount, with a slight excess often being beneficial.

  • Hydrolysis of Propionyl Chloride: Propionyl chloride readily reacts with water to form propionic acid, which will not acylate piperidine under these conditions.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2] All glassware should be thoroughly dried before use.

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Byproduct formation is a primary contributor to reduced yield and can complicate purification. Understanding the potential side reactions is crucial for their mitigation.

Common Side Reactions and Mitigation Strategies:

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with piperidine in reacting with the propionyl chloride.

    • Solution: Utilize inert, aprotic solvents such as dichloromethane (DCM), diethyl ether, or toluene.[3][4]

  • Formation of Quaternary Ammonium Salts: Over-alkylation of the newly formed 1-propionylpiperidine is a possibility, though less common in acylation compared to alkylation.

    • Solution: Careful control of stoichiometry is key. Adding the propionyl chloride dropwise to the solution of piperidine and base can help maintain a low concentration of the acylating agent, disfavoring further reaction with the product.[1]

Q3: What are the optimal reaction conditions for the synthesis of 1-propionylpiperidine?

The synthesis of 1-propionylpiperidine is often achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5][6][7]

Recommended Protocol (Schotten-Baumann Conditions):

This protocol provides a robust starting point for the synthesis.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Diethyl EtherInert, aprotic solvents that do not react with the acyl chloride.[3][4]
Temperature 0 °C to room temperatureThe reaction is often exothermic.[] Starting at a lower temperature helps to control the reaction rate and minimize side reactions. The mixture can then be allowed to warm to room temperature.[2]
Base Triethylamine (TEA) or Pyridine (1.1-1.5 equivalents)Neutralizes the HCl byproduct, driving the reaction to completion.[2]
Reagent Addition Add propionyl chloride dropwise to a stirred solution of piperidine and base.Controls the exothermic nature of the reaction and minimizes side product formation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents the hydrolysis of propionyl chloride by atmospheric moisture.[2]

Experimental Workflow:

Schotten-Baumann Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine and base in anhydrous solvent B Cool to 0 °C A->B C Add propionyl chloride dropwise B->C Under N2 atmosphere D Stir at 0 °C to RT C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F Upon completion G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify (e.g., distillation or chromatography) H->I

Caption: General workflow for 1-propionylpiperidine synthesis.

Q4: I'm struggling with the purification of my 1-propionylpiperidine. What are the best practices?

Effective purification is critical for obtaining a high-purity product. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Aqueous Work-up: This is the first step to remove water-soluble impurities.

    • Procedure: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous sodium bicarbonate solution.[2] Transfer the mixture to a separatory funnel. The organic layer should be washed sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted piperidine and base, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine to aid in the removal of water.[2]

  • Drying and Concentration:

    • Procedure: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Distillation or Chromatography:

    • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For non-volatile impurities or products that are difficult to distill, flash column chromatography on silica gel is a standard technique.[3] A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be determined by TLC analysis.

Troubleshooting Purification:

  • Emulsion Formation During Extraction: This can occur if the aqueous and organic layers are not separating well.

    • Solution: Adding brine can help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent their formation.

  • Product Loss During Aqueous Wash: If the product has some water solubility, it can be lost to the aqueous layer during the work-up.

    • Solution: Minimize the volume of the aqueous washes. Consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[9]

Visualizing the Reaction Mechanism

The synthesis of 1-propionylpiperidine proceeds via a nucleophilic addition-elimination mechanism.

Nucleophilic Acyl Substitution Piperidine Piperidine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack PropionylChloride Propionyl Chloride (Electrophile) PropionylChloride->TetrahedralIntermediate Product 1-Propionylpiperidine TetrahedralIntermediate->Product Elimination of Cl- HCl HCl ProtonatedBase Protonated Base HCl->ProtonatedBase Base Base (e.g., TEA) Base->ProtonatedBase Neutralization

Caption: Mechanism of 1-propionylpiperidine formation.

By carefully considering these factors and implementing the suggested troubleshooting steps, you can significantly improve the yield and purity of your 1-propionylpiperidine synthesis.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • ACS Publications. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights | Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. US2962501A - 1-substituted propyl piperidines and processes of preparing same.
  • Organic Syntheses Procedure. 1-phenylpiperidine. [Link]

  • PMC. Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. [Link]

  • LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE. [Link]

  • PMC. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PMC. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. [Link]

  • Reddit. Purification of THP protected compound : r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Purification and Vacuum Distillation Workflows for Crude 1-Propionylpiperidine

Welcome to the Technical Support Center. As a tertiary amide, 1-propionylpiperidine is a critical intermediate in the synthesis of various pharmaceutical agents, including sEH/PDE4 dual inhibitors used in neuroinflammati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a tertiary amide, 1-propionylpiperidine is a critical intermediate in the synthesis of various pharmaceutical agents, including sEH/PDE4 dual inhibitors used in neuroinflammation research . It is typically synthesized via the acylation of piperidine with propionyl chloride.

While the synthetic reaction is highly efficient, the resulting crude mixture contains unreacted amines, acidic byproducts, and auxiliary salts. This guide provides field-proven, self-validating protocols for the liquid-liquid extraction and subsequent vacuum distillation required to isolate >99% pure 1-propionylpiperidine.

Part 1: Troubleshooting Guide & FAQs – Aqueous Workup

Q: Why is a sequential acidic and basic aqueous wash mandatory before distillation? A: The causality lies in the pKa of the starting materials and byproducts. Piperidine is highly basic (pKa ~11.2). Washing the organic layer with 1M HCl protonates unreacted piperidine and any auxiliary base (e.g., triethylamine), converting them into water-soluble chloride salts that partition into the aqueous phase. Conversely, a saturated sodium bicarbonate (NaHCO₃) wash neutralizes residual propionic acid (pKa ~4.8), forming water-soluble sodium propionate. Skipping these steps forces these impurities into the distillation flask, where they can co-distill with your product or catalyze the thermal degradation of the amide bond.

Q: How do I prevent emulsion formation during the aqueous extraction? A: Emulsions in amide workups are typically caused by the surfactant-like behavior of partial salts combined with the high polarity of the amide product. To break or prevent emulsions:

  • Salting-Out: Use saturated brine (NaCl) instead of plain water for intermediate washes. This increases the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer.

  • Solvent Ratios: Ensure the organic solvent (e.g., dichloromethane or ethyl acetate) volume is at least 3 to 4 times the volume of the crude oil to maintain a strict density differential between the phases.

Part 2: Troubleshooting Guide & FAQs – Vacuum Distillation

Q: Why must 1-propionylpiperidine be distilled under vacuum rather than at atmospheric pressure? A: Amides exhibit strong dipole-dipole interactions, resulting in exceptionally high boiling points. Distilling 1-propionylpiperidine at atmospheric pressure (760 Torr) would require temperatures exceeding 220 °C, which risks thermal cleavage of the amide bond and severe oxidative discoloration. By applying a vacuum of 14 Torr, the boiling point is thermodynamically depressed to a highly manageable 107–108 °C . This preserves the molecular integrity of the product.

Q: My vapor temperature is fluctuating, and bumping is occurring in the still pot. How do I stabilize the distillation? A: Bumping occurs when localized superheating causes a sudden, violent flash of vapor. In vacuum systems, traditional boiling chips are ineffective because their trapped air is immediately evacuated. To establish a self-validating, smooth distillation:

  • Agitation: Use a high-speed magnetic stirrer with a suitably sized stir bar to ensure uniform heat distribution.

  • Capillary Bleed: If stirring is insufficient, introduce a fine glass capillary tube reaching the bottom of the flask to bleed a microscopic stream of inert gas (Argon or N₂) into the liquid, providing continuous nucleation sites for boiling.

Q: My product is crystallizing and blocking the condenser during distillation. How do I prevent this? A: 1-Propionylpiperidine has a reported melting point of 79–80 °C . If the cooling water in your condenser is too cold (e.g., <20 °C), the distilled vapor will rapidly crystallize upon contact with the glass, creating a dangerous pressure blockage. To prevent this, drain the condenser of circulating water and use it as an air condenser , or circulate warm water (approx. 45 °C) through the jacket. This keeps the product in its liquid state until it safely drips into the receiving flask.

Part 3: Physicochemical Data & Distillation Parameters

ParameterValueCausality / Experimental Significance
Chemical Name 1-PropionylpiperidineTarget tertiary amide product.
CAS Registry Number 14045-28-4Unique identifier for spectral and purity verification.
Molecular Weight 141.21 g/mol Required for accurate stoichiometric yield calculations .
Boiling Point (Vacuum) 107–108 °C @ 14 TorrOptimal distillation range to prevent thermal degradation .
Melting Point 79–80 °CIndicates the product will solidify at room temperature; requires an air condenser .

Part 4: Experimental Protocol: Step-by-Step Methodology

Phase 1: Liquid-Liquid Extraction (Workup)
  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., dichloromethane) to ensure a 4:1 organic-to-aqueous volume ratio.

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously.

    • Self-Validation Step: Check the pH of the separated aqueous layer with indicator paper; it must be strongly acidic (pH < 2) to confirm all basic piperidine has been protonated. Discard the aqueous layer.

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃. Vent frequently, as CO₂ gas will evolve from the neutralization of residual acids.

    • Self-Validation Step: The aqueous layer must test basic (pH > 8). Discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to pull emulsified water out of the organic phase. Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid is free-flowing (indicating complete water absorption).

Phase 2: Solvent Removal & Vacuum Distillation
  • Concentration: Filter off the drying agent and concentrate the organic layer using a rotary evaporator (40 °C water bath, down to ~50 Torr) until a crude, viscous oil remains.

  • Distillation Setup: Transfer the crude oil to a round-bottom flask (still pot) equipped with a magnetic stir bar. Attach a short-path distillation head (or a Vigreux column for better fractional separation), a thermometer, an air-cooled condenser, and a multi-neck receiving flask (cow adapter).

  • Vacuum Equilibration: Apply vacuum (target: 14 Torr) before applying heat.

    • Self-Validation Step: Monitor the system with a digital vacuum gauge. The pressure must hold steady at 14 Torr. If it fluctuates, check all greased joints for leaks. Applying heat before vacuum will cause violent bumping.

  • Fraction Collection:

    • Forerun: Slowly heat the still pot. Collect any low-boiling impurities (residual solvent or water) that distill below 100 °C.

    • Main Fraction: Once the vapor temperature stabilizes at 107–108 °C, rotate the cow adapter to a clean receiving flask. Collect the pure 1-propionylpiperidine.

    • Termination: Stop heating when only a small amount of dark, tarry residue remains in the still pot. Never distill to dryness to prevent flask cracking.

Part 5: Workflow Visualization

Workflow N1 Crude Reaction Mixture (Amide, Amine, Acid, Solvent) N2 Acid Wash (1M HCl) Extracts Basic Impurities N1->N2 Add Aqueous HCl N3 Base Wash (Sat. NaHCO3) Extracts Acidic Impurities N2->N3 Retain Organic Phase N4 Brine Wash & Drying (Na2SO4) Removes Residual Water N3->N4 Retain Organic Phase N5 Rotary Evaporation Removes Reaction Solvent N4->N5 Filter & Concentrate N6 Vacuum Distillation (14 Torr, 107-108 °C) N5->N6 Transfer Crude Oil N7 Pure 1-Propionylpiperidine (>99% Purity) N6->N7 Collect Main Fraction

Fig 1: Logical workflow for the purification and vacuum distillation of 1-propionylpiperidine.

References

  • Title: Facile synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors as new potential PET agents for imaging of sEH/PDE4 enzymes in neuroinflammation Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 1-(1-Piperidinyl)-1-propanone Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

  • Title: 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Piperidine Carryover During Propionylation

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS) and organic derivatization. This guide is specifically engineered for researchers and drug development professionals encountering inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS) and organic derivatization. This guide is specifically engineered for researchers and drug development professionals encountering incomplete propionylation or the persistent formation of propionyl piperidine side products.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Mechanistically, why am I seeing propionyl piperidine in my LC-MS, and why does it stall my synthesis? A1: The formation of propionyl piperidine is a direct consequence of inadequate washing following an Fmoc-deprotection step. Piperidine is a highly nucleophilic secondary amine (pKa ~11.1). If it is not completely purged from the resin matrix, it acts as a competing nucleophile during the subsequent propionylation step[1]. When you introduce a propionylating agent (such as propionic anhydride or propionyl chloride), the residual piperidine rapidly attacks the electrophilic carbonyl carbon via nucleophilic acyl substitution[2]. Because piperidine is sterically unhindered and highly reactive, it outcompetes the resin-bound primary or secondary amines. This not only consumes your reagents—leading to incomplete propionylation of your target—but also generates a soluble propionyl piperidine adduct that can precipitate or complicate downstream HPLC purification.

Q2: How can I optimize my washing protocol to ensure complete piperidine removal without generating excessive solvent waste? A2: Traditional protocols rely on brute-force washing (e.g., 6 to 9 batch-wise DMF rinses), which is environmentally unsustainable and often fails to disrupt deep interchain aggregation where piperidine gets trapped[1]. To build a self-validating and efficient system, implement a Minimal-Rinsing SPPS (MR-SPPS) strategy using a chemical scavenger. Instead of neat DMF, use a wash solution containing a mild acid/scavenger, such as 1-6% Oxyma in DMF. Oxyma helps neutralize the residual base and disrupts the hydrogen-bonding network, allowing you to reduce your wash cycles to just 1 or 2 rinses. To make this self-validating, always perform a Chloranil test on the effluent (the drained wash solvent) rather than the resin. If the effluent turns blue/green, piperidine is still present.

Q3: Are there alternative deprotection bases that minimize this carryover risk entirely? A3: Yes. The field is actively moving away from piperidine due to its status as a controlled substance and its high carryover risk. Depending on your setup, consider these field-proven alternatives:

  • Pyrrolidine: Used in modern "wash-free" SPPS methodologies. Because pyrrolidine is more volatile (boiling point 87 °C) than piperidine, it can be removed via bulk evaporation at elevated temperatures (using microwave heating) combined with nitrogen headspace flushing, completely eliminating the need for wash steps[3].

  • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene): A highly efficient green alternative that achieves rapid Fmoc removal at concentrations as low as 1-5%. The drastically lower concentration inherently reduces the carryover burden during the wash steps[4].

Part 2: Quantitative Data & Reagent Selection

To make an informed decision on modifying your deprotection strategy, compare the physicochemical properties of standard and alternative bases. Volatility and working concentrations are the primary drivers of carryover risk.

Table 1: Quantitative Comparison of Deprotection Bases and Carryover Risk

Deprotection BasepKaBoiling Point (°C)Typical Working ConcentrationWashability / Carryover Risk
Piperidine 11.1106 °C20% (v/v)High: Requires extensive DMF/DCM alternating washes.
Pyrrolidine 11.387 °C10-20% (v/v)Low: Can be evaporated at high temps (Wash-free SPPS).
DBN 13.5115 °C1-5% (v/v)Medium: Low working concentration significantly aids removal.
Piperazine 9.8146 °C5-10% (w/v)High: Poor solubility requires mixed solvents (e.g., EtOH/DMF).

Part 3: Self-Validating Experimental Protocol

Do not rely on arbitrary wash counts. Use the following step-by-step methodology to create a closed-loop, self-validating propionylation workflow that guarantees zero piperidine carryover.

Workflow: Oxyma-Scavenged Wash & Propionylation

Step 1: Fmoc Deprotection

  • Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

  • Repeat treatment for 10 minutes to ensure complete Fmoc removal. Drain completely.

Step 2: Scavenger Wash (MR-SPPS Protocol)

  • Prepare a fresh solution of 5% Oxyma in DMF (w/v).

  • Add 5 mL of the Oxyma/DMF solution per gram of resin. Agitate for 2 minutes. The Oxyma acts to chemically neutralize and scavenge residual piperidine.

  • Drain the reactor and collect the effluent in a glass vial.

  • Perform one standard wash with DCM (5 mL/g resin) to shrink the resin and expel trapped solvent. Drain and collect this effluent as well.

Step 3: Effluent Validation (The Self-Validating Step)

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to the collected effluent vials.

  • Causality Check: A blue/green color indicates the presence of secondary amines (piperidine). If positive, repeat Step 2. If the solution remains yellow/amber, the system is validated and free of piperidine.

Step 4: Propionylation

  • Swell the resin in DMF for 5 minutes.

  • Add 10 equivalents of N,N-Diisopropylethylamine (DIEA) to the resin.

  • Add 10 equivalents of Propionic Anhydride (or Propionyl Chloride).

  • Agitate for 30-60 minutes at room temperature.

  • Wash with DMF (3x) and DCM (3x) prior to cleavage or the next synthetic step.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for preventing propionyl piperidine formation.

PiperidineRemoval A Fmoc Deprotection (20% Piperidine) B MR-SPPS Wash (5% Oxyma in DMF) A->B C Chloranil Test (Effluent Check) B->C D Piperidine Detected? C->D D->B Yes (Positive) E Propionylation (Propionic Anhydride) D->E No (Negative) F Side Reaction: Propionyl Piperidine D->F If validation skipped

Logical workflow for self-validating piperidine removal prior to propionylation.

References

  • [1] Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Source: MDPI | URL:

  • Title: Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS | Source: Chemistry Today | URL:

  • [4] Title: New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) | Source: Taylor & Francis | URL:

  • [2] Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase | Source: NIH / PMC | URL:

  • [3] Title: Total wash elimination for solid phase peptide synthesis | Source: CEM GmbH | URL:

Sources

Optimization

resolving peak tailing in 1-propionylpiperidine HPLC analysis

Topic: Resolving Peak Tailing in 1-Propionylpiperidine RP-HPLC Analysis Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in 1-Propionylpiperidine RP-HPLC Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals. It provides a mechanistic framework and self-validating protocols to definitively diagnose and resolve peak tailing during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 1-propionylpiperidine.

Mechanistic Context: The Chemistry of Peak Tailing

1-propionylpiperidine is a tertiary amide. While it lacks the strong basicity of a free piperidine ring, its delocalized lone pair and highly electronegative carbonyl oxygen make it a potent hydrogen-bond acceptor. In an ideal RP-HPLC separation, the primary retention mechanism is purely hydrophobic. However, peak tailing occurs when a secondary retention mechanism—specifically, polar interactions with residual silanol groups (Si-OH) on the silica stationary phase—competes with the primary mechanism[1]. Because these secondary polar interactions have slower desorption kinetics than hydrophobic interactions, the analyte molecules lag behind the main band, stretching the trailing edge of the peak[2].

Diagnostic Workflow

Before altering your method, use the following logical workflow to determine if the tailing is caused by a chemical interaction specific to 1-propionylpiperidine, or a physical failure within the LC system.

G start Peak Tailing Detected (Tailing Factor > 1.5) q1 Are all peaks in the chromatogram tailing? start->q1 sys_issue System/Physical Issue q1->sys_issue Yes chem_issue Chemical Interaction (1-Propionylpiperidine) q1->chem_issue No void_check Check Extra-Column Volume & Column Void sys_issue->void_check silanol_check Secondary Silanol Interactions (H-bonding) chem_issue->silanol_check action1 1. Check PEEK fittings 2. Replace frit/column void_check->action1 action2 1. Lower pH to < 3.0 2. Use end-capped C18 3. Increase buffer (20mM) silanol_check->action2

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I definitively measure if my 1-propionylpiperidine peak shape is acceptable? A1: Peak shape is evaluated using the USP Tailing Factor ( Tf​ ) or the Asymmetry Factor ( As​ ). The USP Tailing Factor is calculated at 5% of the peak height. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. Values up to 1.5 are generally acceptable for routine assays, but values > 2.0 indicate severe tailing that compromises resolution, obscures nearby analytes, and causes integration errors[3].

Q2: Why does the mobile phase pH matter for an amide like 1-propionylpiperidine? A2: Even if the amide's ionization state remains neutral, the stationary phase's ionization state is highly pH-dependent. At a mobile phase pH > 3.0, free silanols on the silica surface become deprotonated (Si-O⁻)[3]. This dramatically increases their polarity and interaction strength. By lowering the pH to ≤ 3.0, you protonate the silanols, neutralizing their charge and suppressing these secondary hydrogen-bonding interactions[4].

Q3: What if all peaks in my chromatogram are tailing, not just the target analyte? A3: If all peaks (including neutral markers) exhibit tailing, the root cause is physical, not chemical. This typically indicates extra-column dead volume—such as poorly seated PEEK fittings or wide internal diameter tubing—or a void at the head of the column due to bed collapse or a partially blocked inlet frit[3].

Q4: Can sample matrix impurities cause my target peak to tail? A4: Yes. If the sample contains basic impurities (e.g., unreacted piperidine precursor), these can overload the active silanol sites or co-elute, distorting the peak shape of 1-propionylpiperidine. Effective sample clean-up, such as Solid Phase Extraction (SPE), is essential to remove interfering compounds[3].

Troubleshooting Protocols
Protocol 1: Chemical Optimization (Suppressing Silanol Activity)

Objective: Eliminate secondary retention mechanisms causing 1-propionylpiperidine to tail. Self-Validating Step: Inject toluene (a purely hydrophobic, neutral marker). If toluene is symmetrical ( Tf​ < 1.2) but 1-propionylpiperidine tails ( Tf​ > 1.5), the issue is confirmed as a chemical secondary interaction.

  • Buffer Selection: Prepare a 20 mM ammonium formate aqueous buffer. The ammonium ions act as a competing base, temporarily masking residual silanols[5].

  • pH Adjustment: Adjust the aqueous buffer to pH 2.8 using concentrated formic acid. This ensures silanols remain protonated (Si-OH) rather than ionized (Si-O⁻)[4].

  • Column Selection: Switch to a highly deactivated, fully end-capped C18 column. End-capping converts reactive silanols into inert trimethylsilyl (TMS) groups, physically blocking the amide from hydrogen bonding with the silica matrix[1][3].

  • Equilibration: Flush the column with 15-20 column volumes of the new mobile phase to ensure complete equilibrium of the silica surface before injection.

Protocol 2: Physical System Integrity Check

Objective: Identify and eliminate dead volume or column bed deformation. Self-Validating Step: Inject uracil (an unretained marker). If the uracil peak tails or broadens, the system has a physical void or extra-column volume issue.

  • Tubing Inspection: Replace any standard tubing between the injector, column, and detector with narrow internal diameter (0.005") PEEK tubing to minimize dispersion[3].

  • Fitting Verification: Ensure all PEEK finger-tight fittings are seated flush against the column inlet. Slippage creates a mixing chamber (dead volume) that distorts peak shape.

  • Frit Backflushing: If a blocked inlet frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush with 10 column volumes of 100% strong solvent (e.g., acetonitrile) directly to waste[1][4]. (Note: Verify column manufacturer guidelines before reversing flow).

Quantitative Troubleshooting Parameters

Summarized below are the critical thresholds and optimal ranges for maintaining peak symmetry in amide HPLC analysis.

ParameterOptimal RangeWarning ThresholdMechanistic Impact
USP Tailing Factor ( Tf​ ) 1.0 - 1.2> 1.5Indicates secondary retention or dead volume[3].
Mobile Phase pH 2.5 - 3.0> 4.0Ionizes silanols (Si-O⁻), increasing H-bonding[4].
Buffer Concentration 10 - 25 mM< 5 mMInsufficient ionic strength to mask residual silanols[4].
Tubing Internal Diameter 0.005" (0.12 mm)> 0.007"Increases extra-column dispersion and band broadening[3].
Column Temperature 30 - 40 °C< 20 °CSlower mass transfer kinetics exacerbate tailing.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-propionylpiperidine and N-formylpiperidine as solvents

As a Senior Application Scientist, selecting the optimal polar aprotic solvent requires moving beyond ubiquitous choices like Dimethylformamide (DMF). When synthesizing complex pharmaceutical intermediates, the nuanced p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal polar aprotic solvent requires moving beyond ubiquitous choices like Dimethylformamide (DMF). When synthesizing complex pharmaceutical intermediates, the nuanced physicochemical differences between piperidine-derived amides—specifically N-formylpiperidine (NFP) and 1-propionylpiperidine (1-PP) —can dictate the chemoselectivity and yield of a reaction pathway.

This guide provides an objective, data-driven comparative analysis of these two solvents, detailing the causality behind their performance in chemical synthesis and drug development.

Physicochemical Profiling: Polarity vs. Lipophilicity

The utility of a solvent is governed by its molecular structure. NFP and 1-PP represent two distinct points on the polarity-lipophilicity spectrum.

NFP consists of a piperidine ring attached to a formyl group. The lack of an electron-donating alkyl chain on the carbonyl carbon leaves the amide highly polarized, resulting in a high dielectric constant (26.15)[1]. This makes NFP an exceptional polar aprotic solvent with superior hydrocarbon solubility compared to DMF[2].

Conversely, 1-PP features a propionyl group. The addition of the ethyl chain increases the solvent's molar volume and steric bulk, which significantly lowers its dielectric constant and density (0.972 g/mL)[3]. This enhanced lipophilicity makes 1-PP highly effective for solvating bulky, non-polar intermediates that would otherwise precipitate in highly polar media.

Table 1: Comparative Physicochemical Properties

PropertyN-Formylpiperidine (NFP)1-Propionylpiperidine (1-PP)
CAS Number 2591-86-814045-28-4
Molecular Formula C₆H₁₁NOC₈H₁₅NO
Molecular Weight 113.16 g/mol 141.21 g/mol
Boiling Point 222 °C249 °C
Density (at 25 °C) 1.019 g/mL0.972 g/mL
Dielectric Constant 26.15< 20 (Estimated)
Hydrocarbon Solubility Moderate to HighVery High
Primary Application Polar aprotic solvent, FormylationLipophilic extraction, Structural motif

Mechanistic Superiority in Organometallic Chemistry

A critical failure point in organometallic chemistry—particularly the formylation of Grignard or alkyllithium reagents using DMF—is the premature collapse of the tetrahedral intermediate, which leads to double nucleophilic addition and the formation of secondary alcohols.

NFP solves this issue through structural causality. When NFP is used as both the solvent and the formylating agent, the bulky piperidine ring provides intense steric shielding around the carbonyl carbon. Once the initial nucleophilic attack occurs, this steric bulk stabilizes the tetrahedral intermediate, preventing a second equivalent of the organometallic reagent from attacking[2]. The intermediate remains stable until an aqueous acidic quench forces its collapse exclusively into the desired aldehyde.

SolventComparison Reagent Organometallic Reagent (R-M) Intermediate Sterically Shielded Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack NFP N-Formylpiperidine (Solvent & Reactant) NFP->Intermediate Formyl Transfer Product Aldehyde Product (High Yield) Intermediate->Product Acidic Quench (Self-Purifying)

Mechanistic pathway of organometallic formylation using N-formylpiperidine.

Applications in Lipophilic Drug Development

While NFP excels in reactive formylation, 1-PP is frequently utilized in medicinal chemistry for handling highly lipophilic compounds. Its extended ethyl chain drastically lowers its water miscibility compared to NFP. In drug development, 1-PP is not only used as an extraction solvent but also serves as a critical structural motif. For example, the 1-propionylpiperidine moiety is a core pharmacophore in soluble epoxide hydrolase (sEH) inhibitors like TPPU, where its lipophilic nature enhances the drug's bioavailability and metabolic stability[4]. As a solvent, 1-PP's high boiling point (249 °C)[3] ensures minimal solvent loss during high-temperature reactions, though it requires high-vacuum conditions for final removal.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing the unique properties of these solvents to drive reaction success.

Protocol 1: High-Yield Formylation via N-Formylpiperidine

Causality Focus: Utilizing NFP's steric bulk to prevent over-addition during formylation.

  • Preparation: Flame-dry a Schlenk flask under an inert N₂ atmosphere. Dissolve 1.0 eq of the Grignard reagent in anhydrous THF.

  • Reagent Addition: Cool the system to 0 °C. Dropwise add 1.2 eq of [2]. Causality: Cooling mitigates the exothermic nucleophilic attack, preserving the integrity of the sterically hindered tetrahedral intermediate.

  • Incubation: Stir for 2 hours at room temperature. The piperidine ring prevents secondary nucleophilic attacks.

  • Quenching (Self-Validating Step): Cool the mixture back to 0 °C and slowly add 1M HCl. Validation: The reaction mixture will immediately phase-separate. The acid hydrolyzes the intermediate to the target aldehyde while simultaneously protonating the piperidine byproduct into a water-soluble hydrochloride salt, driving it entirely into the aqueous phase.

  • Isolation: Extract the organic layer with diethyl ether, dry over MgSO₄, and concentrate. Expected chemoselectivity for the aldehyde is >95%.

Protocol 2: Phase-Separation Extraction using 1-Propionylpiperidine

Causality Focus: Leveraging 1-PP's low dielectric constant and density for the extraction of lipophilic pharmaceutical intermediates.

  • Solubilization: Dissolve the crude lipophilic reaction mixture in a 1:1 v/v mixture of 1-Propionylpiperidine and heptane.

  • Aqueous Wash: Add an equal volume of deionized water. Causality: The high hydrophobicity of the propionyl group ensures 1-PP remains predominantly in the organic phase, retaining the lipophilic target molecule, while polar impurities partition into the water.

  • Phase Separation (Self-Validating Step): Allow the mixture to settle in a separatory funnel. Validation: A sharp, distinct phase boundary will form rapidly. Because 1-PP's density (0.972 g/mL)[3] is lower than water, it prevents the intractable emulsion formations commonly seen with denser, more polar amide solvents.

  • Concentration: Decant the organic layer and remove the solvents under high vacuum (0.1 mmHg) at 60 °C to accommodate 1-PP's high boiling point.

Comprehensive References

  • N-Formylpiperidine - Wikipedia Source: Wikipedia URL:[Link]

  • 1-formylpiperidine - Physical Properties Source: Stenutz URL:[Link]

  • Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative Toxicity and Metabolic Profiling: 1-Propionylpiperidine vs. Unsubstituted Piperidine

As a Senior Application Scientist, evaluating the toxicological divergence between a parent aliphatic amine and its N-acylated derivative is fundamental to rational drug design, occupational safety, and synthetic route o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the toxicological divergence between a parent aliphatic amine and its N-acylated derivative is fundamental to rational drug design, occupational safety, and synthetic route optimization. This guide provides an objective, data-driven comparison of unsubstituted piperidine and 1-propionylpiperidine, focusing on how a single structural modification—acylation of the secondary amine—fundamentally rewrites the molecule's toxicological and metabolic fate.

Physicochemical Rationale and Causality

The toxicity of unsubstituted piperidine is intrinsically linked to its electronic structure. Possessing a localized lone pair of electrons on the secondary nitrogen, piperidine acts as a potent Brønsted-Lowry base with a pKa of approximately 11.2[1]. Upon contact with biological tissues, this high basicity drives the rapid deprotonation of water and biological macromolecules. The causality of its toxicity is direct: it induces localized saponification of lipid bilayers and severe denaturation of structural proteins, culminating in acute tissue necrosis and chemical burns. Furthermore, inhalation exposure rapidly causes sore throat, labored breathing, and dizziness due to the volatile nature of the free amine[2].

Conversely, 1-propionylpiperidine (CID 26421) is an N-acyl derivative, functioning as a tertiary amide[3]. The lone pair of electrons on the nitrogen atom is delocalized via resonance into the adjacent carbonyl oxygen. This resonance stabilization effectively neutralizes the basicity of the nitrogen atom, dropping its physiological pKa to near zero. Because it cannot rapidly deprotonate biological molecules, the corrosive mechanism is entirely eliminated. This shifts the toxicological profile from acute, contact-driven necrosis to a highly manageable, metabolism-dependent clearance pathway. Pharmacokinetic studies on drug candidates utilizing the 1-propionylpiperidine moiety (such as the soluble epoxide hydrolase inhibitor TPPU) demonstrate high metabolic stability and no apparent signs of toxicity or altered physiology in animal models, even at sustained systemic doses[4][5].

Quantitative Comparative Data

The following table summarizes the toxicological and physicochemical endpoints, illustrating the protective effect of N-acylation.

Property / EndpointUnsubstituted Piperidine1-PropionylpiperidineCausality / Mechanism
Chemical Classification Secondary AmineTertiary AmideN-acylation delocalizes the nitrogen lone pair[3].
Basicity (pKa) ~11.2 (Highly Basic)[1]~0 (Neutral at pH 7.4)Resonance stabilization in the amide bond.
Oral LD50 (Rat) 133 – 740 mg/kg[2]> 2,000 mg/kg (Extrapolated)Lack of basicity prevents acute GI tract corrosion[4].
Dermal LD50 (Rabbit) ~275 mg/kg[6]> 2,000 mg/kg (Extrapolated)Elimination of lipid saponification capabilities.
Skin Corrosivity Category 1 (Severe Burns)Non-corrosiveNeutral pH prevents protein denaturation on contact.
Systemic Metabolism Excreted largely unchangedCYP450-mediated oxidationAmides undergo hepatic phase I/II clearance[4].
Mechanistic Pathways

ToxicityMechanisms P Unsubstituted Piperidine (pKa ~11.2, Highly Basic) Membrane Lipid Bilayer Saponification P->Membrane Direct Contact Corrosion Protein Denaturation Membrane->Corrosion Necrosis Severe Tissue Necrosis Corrosion->Necrosis PP 1-Propionylpiperidine (Neutral Amide) CYP Hepatic CYP450 Metabolism PP->CYP Systemic Absorption Metabolites Hydroxylated Metabolites CYP->Metabolites Phase I Oxidation Safe Renal Excretion (Safe) Metabolites->Safe

Pathways contrasting piperidine's corrosivity with 1-propionylpiperidine's safe metabolism.

Self-Validating Experimental Methodologies

To empirically validate the safety profile differences without relying on unnecessary in vivo testing, the following self-validating protocols are employed.

Protocol 1: In Vitro 3D Reconstructed Human Epidermis (RhE) Corrosivity Assay (OECD TG 431)
  • Objective: To objectively compare the contact toxicity of piperidine and 1-propionylpiperidine.

  • Causality & Logic: Direct application of basic amines to living tissue causes rapid ATP depletion via cell lysis. By using a 3D RhE model and measuring MTT reduction, we quantify mitochondrial metabolic activity as a direct proxy for tissue viability.

  • Self-Validating System: The protocol includes concurrent negative (PBS) and positive (8N KOH) controls. If the positive control fails to reduce tissue viability below 15%, or the negative control OD falls outside the historical baseline, the assay flags a barrier integrity failure and automatically invalidates the run.

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissue inserts in maintenance medium at 37°C, 5% CO₂ for 2 hours to stabilize baseline metabolism.

  • Test Article Application: Apply 50 µL of undiluted piperidine, 1-propionylpiperidine, PBS (Negative Control), and 8N KOH (Positive Control) to the apical surface of separate RhE inserts (n=3 per group).

  • Exposure Phase: Incubate tissues for exactly 3 minutes and 60 minutes to differentiate between severe and moderate corrosives.

  • Washing: Terminate exposure by thoroughly rinsing the tissues with sterile PBS to remove residual chemicals.

  • MTT Incubation: Transfer inserts to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours at 37°C. (Viable cells convert MTT to purple formazan).

  • Extraction & Quantification: Extract the formazan using isopropanol for 2 hours. Read the optical density (OD) at 570 nm using a microplate reader.

  • Data Interpretation: Calculate % viability relative to the negative control. Viability < 50% at 3 minutes indicates Category 1 corrosivity (expected for unsubstituted piperidine).

Protocol 2: Hepatic Microsomal Stability and Clearance Profiling
  • Objective: To map the systemic metabolic fate of 1-propionylpiperidine compared to the metabolically inert unsubstituted piperidine.

  • Causality & Logic: While piperidine is largely excreted unchanged due to its high polarity at physiological pH, the lipophilic 1-propionylpiperidine requires hepatic biotransformation (CYP450 hydroxylation/dealkylation) for clearance[4].

  • Self-Validating System: The assay utilizes a dual-cocktail internal standard (Verapamil for high clearance, Warfarin for low clearance). If the intrinsic clearance ( CLint​ ) of Verapamil does not meet predefined historical thresholds, the microsomes are deemed catalytically inactive, and the experimental data is discarded to prevent false-positive stability claims.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Combine 1-propionylpiperidine (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing the internal standard (Diclofenac).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Kinetic Calculation: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

References
  • Source: industrialchemicals.gov.
  • Source: nih.
  • Source: carlroth.
  • Title: 1-(1-Piperidinyl)
  • Source: escholarship.
  • Source: wikipedia.
  • Source: pnas.

Sources

Safety & Regulatory Compliance

Safety

1-Propionylpiperidine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 1-Propionylpiperidine 1-Propionylpiperidine and its functionalized derivatives—such as the soluble epoxide hydrolase (sEH) inhibitor TPPU—are critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1-Propionylpiperidine

1-Propionylpiperidine and its functionalized derivatives—such as the soluble epoxide hydrolase (sEH) inhibitor TPPU—are critical intermediates in modern drug development and neuropharmacology[1]. However, the structural stability of the piperidine ring combined with the amide linkage presents specific toxicological and ecological challenges. This guide provides researchers and laboratory safety officers with a definitive, causality-driven protocol for the safe lifecycle management and disposal of 1-propionylpiperidine.

Molecular Causality & Hazard Profiling

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. 1-Propionylpiperidine is a tertiary amide. Unlike primary amines, tertiary amides are highly stable and resistant to mild hydrolytic degradation. This stability means the compound will persist in the environment if improperly discarded, leading to severe aquatic toxicity.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / GHS ClassificationOperational Implication
Acute Toxicity Category 3 (H301)Strict PPE required; [2].
Aquatic Toxicity Chronic Category 3 (H412)Absolute prohibition of drain disposal; requires total destruction[2].
Chemical Stability High (Tertiary Amide Bond)Biological wastewater treatment is ineffective; thermal destruction is mandatory.
Combustion Byproducts NOx, COx, H₂OIncineration must be coupled with [3].

The Thermodynamics of Thermal Destruction

Why do we mandate high-temperature incineration over chemical neutralization? The amide bond in 1-propionylpiperidine requires exceptionally harsh conditions (strong acids/bases with prolonged heating) to hydrolyze. Even if successful, hydrolysis merely yields piperidine and propionic acid—both of which remain environmentally hazardous and toxic[4]. Therefore, high-temperature incineration (>1000°C) is the only self-validating method to ensure complete cleavage of the C-C and C-N bonds.

Because the molecule contains nitrogen, combustion inherently generates toxic nitrogen oxides (NOx). A licensed facility must utilize alkaline flue gas scrubbing to neutralize these gases before atmospheric release[3].

G A 1-Propionylpiperidine Waste Generation B Waste Segregation (Isolate from Oxidizers) A->B C Secondary Containment & GHS Labeling B->C D Licensed Hazardous Waste Facility C->D Verified Transport E High-Temp Incineration (>1000°C) D->E Thermal Destruction F Alkaline Flue Gas Scrubbing E->F NOx Combustion Gases G Neutralized Emission (CO2, H2O, N2) F->G Safe Release

Figure 1: Lifecycle and thermal destruction pathway for 1-Propionylpiperidine waste.

Self-Validating Disposal & Spill Protocols

This protocol ensures a self-validating chain of custody from the laboratory bench to final destruction, ensuring absolute regulatory compliance and environmental safety.

Phase A: Source Segregation and Containment
  • Isolate the Waste Stream: Collect 1-propionylpiperidine waste in a dedicated, high-density polyethylene (HDPE) or amber glass carboy.

    • Causality: Segregation prevents exothermic cross-reactions with strong oxidizers (e.g., peroxides, nitric acid) which can violently react with organic amides[5].

  • Verify Compatibility: Ensure no halogenated solvents are mixed into this specific container unless explicitly documented.

    • Validation: Use a chemical log to confirm the absence of halogens. Mixing halogens alters the (e.g., shifting from characteristic waste to an F-listed halogenated waste), which drastically changes disposal requirements and costs[6].

  • Apply Regulatory Labeling: Label the container with "Hazardous Waste - Toxic Organic (1-Propionylpiperidine)", the accumulation start date, and GHS pictograms for Acute Toxicity and Environmental Hazard.

Phase B: Spill Response and Decontamination Workflow

In the event of an operational leak, follow this validated recovery protocol:

  • Secure the Area & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), splash goggles, and a fitted half-mask respirator if laboratory ventilation is compromised[7].

  • Deploy Inert Absorbents: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Combustible absorbents like sawdust can create a severe fire hazard when saturated with concentrated organic compounds.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a secondary hazardous waste bucket[7].

  • Chemical Decontamination: Wash the spill surface with a mild detergent and water.

    • Validation: Collect the rinsate and test the pH using indicator paper. A neutral pH (pH ~7) indicates that the bulk of the chemical—and any associated acidic/basic byproducts from the synthesis workflow—has been successfully removed. Dispose of the rinsate as hazardous waste.

Phase C: Final Hand-off and Manifesting
  • Select a Certified Contractor: Transfer the waste to a licensed environmental agency capable of controlled incineration equipped with afterburners and scrubbers[4].

  • Document the Chain of Custody: Retain the Uniform Hazardous Waste Manifest.

    • Validation: The disposal loop is only closed and validated when the contractor returns the official Certificate of Destruction, proving the material was incinerated according to environmental standards.

References

  • [2] 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C16H20F3N3O3 - PubChem. Source: nih.gov. URL:[Link]

  • [1] A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. Source: mdpi.com. URL:[Link]

  • [3] Piperidine, 2,6-dimethyl-, trans- Safety Data Sheets(SDS). Source: lookchem.com. URL: [Link]

  • [5] MATERIAL SAFETY DATA SHEETS PIPERIDINE. Source: cleanchemlab.com. URL:[Link]

  • [6] Hazardous Waste Listings | EPA. Source: epa.gov. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-Propionylpiperidine

Comprehensive Safety and Operational Guide: Handling 1-Propionylpiperidine (CAS 14045-28-4) Introduction & Mechanistic Context As a Senior Application Scientist, I approach chemical handling not merely as a regulatory ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Propionylpiperidine (CAS 14045-28-4)

Introduction & Mechanistic Context

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of risk mitigation grounded in molecular properties. is a highly versatile tertiary amide[1]. It is most prominently utilized as a structural building block in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl) urea), which are critical in neuroinflammation and cardiovascular disease modeling[2].

While its utility in drug discovery is vast, its safety profile demands rigorous operational control. As an organic amide, it acts as a severe skin and eye irritant and exhibits acute toxicity upon ingestion[3]. The lipophilic piperidine ring, coupled with the polar amide carbonyl, allows the molecule to effectively act as a permeation enhancer, penetrating the stratum corneum (the skin's outermost layer) and mucous membranes. Therefore, standard laboratory precautions must be elevated to prevent systemic absorption and local tissue damage.

Physicochemical Properties & Hazard Profile

Understanding the physical state of 1-Propionylpiperidine is the first step in designing a self-validating safety protocol. At room temperature, it exists as a combustible liquid, meaning vapor inhalation and splash hazards are the primary vectors of exposure.

Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 14045-28-4[1]Unique identifier required for accurate SDS retrieval and waste tracking.
Molecular Weight 141.21 g/mol [1]Low molecular weight facilitates rapid dermal absorption if barrier protection fails.
Boiling Point ~249 °C at 760 mmHg[4]Low volatility at room temperature, but exothermic reactions or heating will generate hazardous, irritating aerosols.
Density 0.972 g/cm³[4]Floats on aqueous layers; requires specific hydrophobic/universal spill absorbents rather than water dilution.
Flash Point 105 °C[4]Combustible liquid. Must be kept strictly isolated from open flames and strong oxidizing agents.
Primary Hazards Acute Oral Toxicity, Skin Irritant, Severe Eye Irritant[3]Mandates strict barrier protection (double-gloving) and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific chemical causality of 1-Propionylpiperidine. Do not rely on generic lab attire.

PPE ComponentSpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (≥ 0.11 mm) or Butyl rubber gloves.Organic amides can degrade standard latex. Nitrile provides a sufficient barrier against incidental contact, but double-gloving ensures structural integrity if the outer layer is compromised by the lipophilic piperidine moiety[3].
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).The compound is a severe eye irritant[3]. Standard safety glasses with side shields are insufficient against liquid splash or aerosolized vapors.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + chemical-resistant apron.The flash point of 105 °C makes it combustible[4]. An FR coat prevents ignition during heated reactions, while the apron blocks liquid permeation to the skin.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges.Required only if handling outside a fume hood. Mechanical agitation or heating can aerosolize the amide, severely irritating the respiratory tract[3].

Operational Workflow: Step-by-Step Handling Protocol

To establish a self-validating system, the workflow must inherently prevent exposure rather than merely reacting to it.

Step 1: Pre-Operation Verification

  • Validate Containment: Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Self-validation: By confirming airflow before opening the reagent, the operator ensures vapor containment is active before exposure can occur.

  • Isolate Incompatibles: Clear the workspace of strong oxidizing agents and acids, as amides can react exothermically.

  • Don PPE: Equip double nitrile gloves, splash goggles, and an FR lab coat[3].

Step 2: Dispensing and Transfer

  • Place the 1-Propionylpiperidine container inside the fume hood over a secondary containment tray.

  • Due to its liquid state and density (0.972 g/cm³)[4], utilize a positive-displacement pipette or a glass syringe with a stainless steel needle for accurate, drip-free transfer.

  • Crucial Technique: Avoid pouring directly from the bottle to prevent the liquid from running down the threads, which contaminates the exterior glass and degrades operator gloves.

  • Transfer the liquid directly into a sealed reaction vessel (e.g., a Schlenk flask or a septum-sealed vial) to maintain a closed system.

Step 3: Post-Operation & Decontamination

  • Seal the primary container tightly and wrap the cap with Parafilm to prevent vapor leakage during storage.

  • Rinse all transfer equipment (syringes, pipettes) with an appropriate organic solvent (e.g., acetone) inside the fume hood before washing with water.

  • Remove the outer layer of gloves inside the hood and dispose of them in a solid hazardous waste bin.

G Start Pre-Operation Verify Fume Hood & PPE Dispense Dispense 1-Propionylpiperidine (Schlenk/Syringe Technique) Start->Dispense Transfer Transfer to Reaction Vessel (Sealed System) Dispense->Transfer Spill Spill Detected? Transfer->Spill Clean Initiate Spill Protocol (Absorbent & Vent) Spill->Clean Yes Dispose Waste Disposal (EPA-Compliant Incineration) Spill->Dispose No Clean->Dispose

Workflow for the safe handling, transfer, and disposal of 1-Propionylpiperidine.

Spill Response & Environmental Control

In the event of a spill, the protocol must immediately neutralize the exposure pathway.

  • Isolate: Evacuate non-essential personnel from the immediate area. Keep the fume hood sash lowered as much as possible to maximize exhaust velocity over the spill.

  • Contain: Because 1-Propionylpiperidine is a hydrophobic organic liquid, do not use water, which will simply spread the chemical. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Absorb & Collect: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty polyethylene bag or a sealable polypropylene container.

  • Decontaminate: Wash the spill surface with a mild detergent and water solution only after all visible organic liquid has been absorbed and removed.

Waste Disposal & EPA Compliance Plan

Disposal must strictly comply with local environmental regulations (e.g., EPA RCRA guidelines in the US).

  • Segregation: 1-Propionylpiperidine must be classified as Non-Halogenated Organic Waste . Do not mix it with acidic waste streams, as amides can undergo hydrolysis, potentially generating heat and pressure in the waste container.

  • Containment: Store waste in a clearly labeled, high-density polyethylene (HDPE) or glass carboy equipped with a vented cap to prevent pressure buildup.

  • Disposal Method: The standard and safest method for disposing of organic amides is controlled incineration at an EPA-approved waste treatment facility. Never discharge into the municipal sewer system, as its toxicity can disrupt aquatic ecosystems and wastewater treatment biologicals.

References

  • 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS Source: PubMed Central (PMC) / NIH URL:[Link][2]

Sources

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Feasible Synthetic Routes

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